molecular formula C18H13NO3S B2935825 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 222716-11-2

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one

Cat. No.: B2935825
CAS No.: 222716-11-2
M. Wt: 323.37
InChI Key: RNNAZOQXNOLIGU-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development .

Medicine

Medicinally, derivatives of this compound have shown promise as anti-cancer agents, anti-inflammatory agents, and antimicrobial agents. The benzothiazole moiety is particularly noted for its pharmacological activities .

Industry

Industrially, this compound is used in the development of fluorescent dyes and materials for organic light-emitting diodes (OLEDs).

Safety and Hazards

Benzothiazole compounds can cause severe skin burns and eye damage. They may also cause respiratory irritation . It’s important to handle these compounds with care, using appropriate personal protective equipment.

Future Directions

The development of synthetic processes is undoubtedly one of the most significant problems facing researchers. Future research could focus on developing more efficient and environmentally friendly methods for synthesizing benzothiazole compounds . Additionally, further studies could investigate the biological activities of these compounds and their potential applications in medicine .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of halogenated benzothiazole or chromenone derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one is unique due to its combined benzothiazole and chromenone structures, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c1-2-10-7-11-15(8-14(10)20)22-9-12(17(11)21)18-19-13-5-3-4-6-16(13)23-18/h3-9,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNAZOQXNOLIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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